[2-(4-bromophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate
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Overview
Description
[2-(4-bromophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate is a complex organic compound that features a quinoline ring system, a bromophenyl group, and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-bromophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, which can be synthesized through methods such as the Skraup synthesis. This involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
The bromophenyl group can be introduced through a bromination reaction, where a phenyl derivative is treated with bromine in the presence of a catalyst. The final step involves the formation of the sulfanylacetate moiety, which can be achieved by reacting the quinoline derivative with a suitable thiol and acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and sulfanylacetate formation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-bromophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate can undergo various types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-bromophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its quinoline moiety is known for its biological activity, and modifications to the bromophenyl and sulfanylacetate groups can lead to compounds with enhanced pharmacological properties .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials .
Mechanism of Action
The mechanism of action of [2-(4-bromophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The bromophenyl group can enhance the compound’s binding affinity to certain proteins, while the sulfanylacetate moiety can modulate its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown antimicrobial and anticancer activities.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound features a methoxyphenyl group and is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
[2-(4-bromophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate is unique due to its combination of a quinoline ring, bromophenyl group, and sulfanylacetate moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C19H14BrNO3S |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate |
InChI |
InChI=1S/C19H14BrNO3S/c20-15-8-6-13(7-9-15)16(22)11-24-18(23)12-25-17-5-1-3-14-4-2-10-21-19(14)17/h1-10H,11-12H2 |
InChI Key |
RNDQMMHEPVDQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)OCC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
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